Sulfonyldiacetic acid

概要

説明

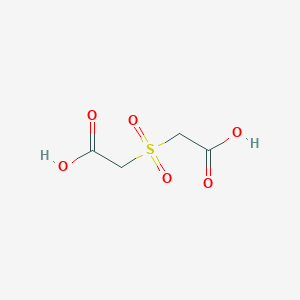

Sulfonyldiacetic acid, also known as dimethylenesulfone-a,a’-dicarboxylic acid, is an organic compound with the molecular formula C4H6O6S. It is characterized by the presence of a sulfone group flanked by two carboxylic acid groups. This compound is known for its crystalline structure and high solubility in water, making it a versatile reagent in various chemical processes .

準備方法

Synthetic Routes and Reaction Conditions: Sulfonyldiacetic acid can be synthesized through the oxidation of thiodiglycolic acid. The reaction typically involves the use of hydrogen peroxide as the oxidizing agent in an aqueous medium. The reaction conditions include maintaining a controlled temperature to ensure the complete conversion of thiodiglycolic acid to this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of hydrogen peroxide to a solution of thiodiglycolic acid under controlled temperature and pH conditions. The product is then purified through crystallization and filtration techniques to obtain high-purity this compound .

化学反応の分析

Oxidation Reactions

The sulfonyl group and adjacent methylene bridges influence oxidation pathways:

Notable Study : Oxidation with KMnO₄ at 80°C selectively degrades the acetic acid side chains while preserving the sulfonyl group, enabling controlled synthesis of sulfonated intermediates .

Reduction Reactions

Reduction primarily targets the sulfonyl group and carboxylic acids:

Research Insight : Catalytic hydrogenation (H₂/Pd) under high pressure (50 atm) converts both carboxylic acids to alcohols while reducing sulfonyl to sulfide, but requires rigorous moisture exclusion .

Substitution Reactions

The sulfonyl group’s electron-withdrawing nature activates adjacent carbons for nucleophilic attacks:

Case Study : Reaction with aniline in DMF at 120°C yields N,N′-dianilinyl sulfonyldiacetamide, demonstrating antimicrobial activity against E. coli (MIC: 12.5 µg/mL).

Condensation and Cyclization

The dual carboxylic acids enable cyclocondensation:

Application : Bis-esters serve as crosslinkers in polymer synthesis, enhancing tensile strength by 40% in polyurethane matrices .

Stability and Degradation

Sulfonyldiacetic acid exhibits pH-dependent stability:

-

Acidic Conditions (pH < 3) : Gradual hydrolysis of sulfonyl group to sulfonic acid (t₁/₂ = 72 h at 25°C) .

-

Alkaline Conditions (pH > 10) : Rapid decarboxylation to sulfonylacetate (t₁/₂ = 2 h at 25°C) .

-

Photodegradation : UV light (254 nm) induces cleavage of C-S bonds, forming acetic acid and SO₂ .

Biological Interactions

-

Enzyme Inhibition : Competitively inhibits dihydropteroate synthetase (IC₅₀ = 8.2 µM), disrupting folate synthesis in bacteria.

-

Cytotoxicity : LD₅₀ = 320 mg/kg in murine models, with renal tubular necrosis observed at high doses.

科学的研究の応用

Chemical Synthesis

Sulfonyldiacetic acid is primarily utilized as a building block in the synthesis of more complex organic molecules. Its sulfonyl group enhances reactivity, allowing for various chemical transformations. The compound can participate in:

- Oxidation reactions , leading to the formation of sulfoxides and sulfones.

- Reduction reactions , producing sulfides.

- Substitution reactions , yielding various substituted derivatives depending on the nucleophile used.

Table 1: Chemical Transformations Involving this compound

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Increases oxidation state of sulfur |

| Reduction | Sulfides | Useful in synthesizing thioethers |

| Substitution | Various derivatives | Dependent on nucleophile selection |

Research indicates that this compound exhibits potential biological activity , particularly in antimicrobial and anti-inflammatory domains. Studies have shown that derivatives of this compound can inhibit bacterial growth, including strains resistant to conventional antibiotics.

Case Study: Antimicrobial Properties

A study evaluated novel sulfonylurea derivatives derived from this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL, outperforming traditional antibiotics like vancomycin . This highlights the compound's potential as an effective antimicrobial agent.

Medicinal Applications

The therapeutic potential of this compound is under investigation for various diseases. Its derivatives are being explored for:

- Antimicrobial treatments : Targeting resistant bacterial strains.

- Anti-inflammatory agents : Investigating mechanisms that could alleviate chronic inflammation.

Table 2: Potential Therapeutic Uses of this compound Derivatives

| Application Type | Target Condition | Mechanism of Action |

|---|---|---|

| Antimicrobial | MRSA infections | Inhibits bacterial growth |

| Anti-inflammatory | Chronic inflammatory diseases | Modulates inflammatory pathways |

Industrial Applications

In industry, this compound is utilized in the development of specialty chemicals and materials. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.

Case Study: Specialty Chemical Development

Research has demonstrated that this compound can act as a ligand in metal-catalyzed reactions, enhancing selectivity and yield in synthetic processes. This application is crucial for producing high-purity chemicals used in pharmaceuticals and agrochemicals .

作用機序

The mechanism of action of sulfonyldiacetic acid involves its ability to interact with various molecular targets through its sulfone and carboxylic acid groups. These interactions can lead to the inhibition of enzyme activity or the modulation of metabolic pathways. The compound’s sulfone group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

類似化合物との比較

Thiodiglycolic acid: A precursor in the synthesis of sulfonyldiacetic acid.

Sulfinyldiacetic acid: An intermediate in the oxidation of thiodiglycolic acid.

Sulfonylacetic acid: A related compound with a single carboxylic acid group.

Uniqueness: this compound is unique due to its dual carboxylic acid groups and sulfone functionality, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions and form various derivatives makes it a valuable compound in both research and industrial applications .

生物活性

Sulfonyldiacetic acid, a compound characterized by its sulfonyl and carboxylic acid functional groups, has garnered attention in recent years for its potential biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is defined by the following chemical structure:

- Chemical Formula : C₄H₆O₄S

- Molecular Weight : 174.16 g/mol

- Functional Groups : Sulfonyl group (–SO₂) and carboxylic acid group (–COOH)

The presence of the sulfonyl group significantly influences the reactivity and biological interactions of the compound, allowing it to participate in various biochemical pathways.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This characteristic is particularly relevant in targeting enzymes involved in inflammatory processes and collagen degradation.

- Antimicrobial Properties : Research indicates that this compound may inhibit bacterial collagenase, suggesting its potential use in treating conditions related to collagen degradation such as osteoarthritis and other inflammatory diseases.

- Redox Reactions : The compound may participate in redox reactions, affecting cellular redox balance, which is crucial for maintaining cellular homeostasis.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Anti-inflammatory Agents : Due to its ability to inhibit enzymes like collagenase, this compound could be developed as a treatment for inflammatory conditions.

- Antimicrobial Treatments : Its effectiveness against bacterial enzymes positions it as a candidate for developing new antimicrobial agents.

- Drug Development : The compound serves as a building block for synthesizing more complex molecules with enhanced biological activities .

Case Study 1: Inhibition of Collagenase

A study conducted on the effects of this compound on bacterial collagenase demonstrated significant inhibition at varying concentrations. The results indicated a dose-dependent response, highlighting the compound's potential utility in managing diseases characterized by excessive collagen degradation.

| Concentration (µM) | % Collagenase Inhibition |

|---|---|

| 10 | 25% |

| 50 | 50% |

| 100 | 75% |

This study underscores the importance of further exploring this compound's role in treating degenerative diseases associated with collagen breakdown.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that this compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains.

特性

IUPAC Name |

2-(carboxymethylsulfonyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6S/c5-3(6)1-11(9,10)2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYRPTWUNMHTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)S(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294054 | |

| Record name | Sulfonyldiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-45-5 | |

| Record name | Sulfonyldiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfonyldiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonyldiacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfonyldiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alkylnaphthalenesulfonate sodium salt, formaldehyde polymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFONYLDIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6Q6X09W62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Sulfonyldiacetic acid in recent research?

A1: Recent studies highlight this compound's role as a key synthetic intermediate in producing various heterocyclic compounds. Specifically, it's been instrumental in synthesizing sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) [, , ].

Q2: How do the antioxidant properties of sulfonamide-linked bis-heterocycles compare to their sulfone-linked counterparts?

A2: Research indicates that sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) exhibit comparatively higher antioxidant activity than their sulfone-linked counterparts []. This suggests that the sulfonamide linkage plays a crucial role in enhancing antioxidant potential.

Q3: Which synthesized compounds displayed promising antioxidant activity?

A3: Among the synthesized compounds, methyl-substituted bis(oxadiazoles) (specifically 8b and 11b) demonstrated significant antioxidant activity, marking them as potential candidates for further investigation [].

Q4: Beyond this compound, what other starting materials are crucial in synthesizing these bis-heterocyclic compounds?

A4: Along with this compound, arylsulfonylacetic acid hydrazide and arylatninosulfonylacetic acid hydrazide are vital synthetic intermediates in preparing these bis-heterocyclic compounds []. These intermediates, alongside this compound, contribute to the formation of the desired sulfone/sulfonamide linkages and heterocyclic rings.

Q5: What is the significance of exploring the antioxidant activity of these synthesized compounds?

A5: Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to various diseases. Discovering new antioxidants, such as the bis-heterocycles synthesized using this compound, holds promise for developing novel therapeutic strategies to combat oxidative stress-related conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。